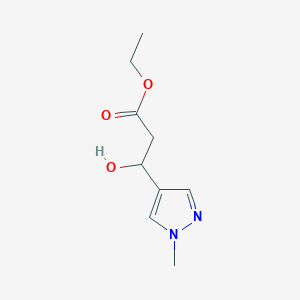
Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, a hydroxy group, and a pyrazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate typically involves the condensation of ethyl acetoacetate with 1-methyl-4-pyrazolecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ethyl 3-oxo-3-(1-methyl-4-pyrazolyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(1-methyl-4-pyrazolyl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Comparison: Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate is unique due to the presence of both a hydroxy group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications .
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-10-11(2)6-7/h5-6,8,12H,3-4H2,1-2H3 |
Clé InChI |
FZCHOOQEBOLEIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CN(N=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















